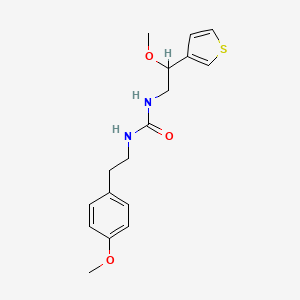

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea

Description

This compound is a urea derivative characterized by a 4-methoxyphenethyl group and a 2-methoxy-2-(thiophen-3-yl)ethyl substituent. The urea scaffold (–NH–CO–NH–) serves as a critical pharmacophore, enabling hydrogen bonding and interactions with biological targets. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with urea derivatives explored in anticancer, antimicrobial, and ion channel modulation research .

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(2-methoxy-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-21-15-5-3-13(4-6-15)7-9-18-17(20)19-11-16(22-2)14-8-10-23-12-14/h3-6,8,10,12,16H,7,9,11H2,1-2H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYPBVXWDGPNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This approach involves reacting 4-methoxyphenethyl isocyanate with 2-methoxy-2-(thiophen-3-yl)ethylamine under anhydrous conditions. The reaction proceeds via nucleophilic attack of the amine on the isocyanate’s electrophilic carbon, forming the urea linkage.

Procedure :

- Step 1 : Dissolve 4-methoxyphenethyl isocyanate (1.0 eq) in dry N,N-dimethylformamide (DMF) under nitrogen.

- Step 2 : Add 2-methoxy-2-(thiophen-3-yl)ethylamine (1.05 eq) dropwise at 0°C.

- Step 3 : Stir at room temperature for 12–24 hours.

- Workup : Partition between ethyl acetate and water, wash with brine, dry over MgSO₄, and purify via silica chromatography (98:2 dichloromethane/methanol).

Challenges and Optimizations

- Isocyanate Stability : Moisture-sensitive intermediates necessitate strict anhydrous conditions.

- Byproduct Formation : Excess amine may lead to bis-urea derivatives; stoichiometric control is critical.

Carbodiimide-Mediated Coupling

Reagents and Protocol

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carbonyl group for urea formation between 4-methoxyphenethylamine and 2-methoxy-2-(thiophen-3-yl)ethylamine.

Procedure :

- Step 1 : Dissolve 4-methoxyphenethylamine (1.0 eq) and 2-methoxy-2-(thiophen-3-yl)ethylamine (1.0 eq) in tetrahydrofuran (THF).

- Step 2 : Add EDC (1.2 eq) and HOBt (1.2 eq) at 0°C.

- Step 3 : Stir at room temperature for 24 hours.

- Workup : Concentrate under reduced pressure, resuspend in ethyl acetate, wash with 1M HCl and NaHCO₃, and crystallize from hexanes.

Yield : 65–72%.

Stereochemical Integrity : Retained (>98% ee).

Advantages Over Isocyanate Route

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. Adapted from, this method uses:

Energy Efficiency and Scalability

- Reduces thermal degradation of thiophene rings.

- Scalable to multi-gram quantities with consistent yields.

Stepwise Deprotection and Functionalization

Protecting Group Strategy

A patent-derived approach involves synthesizing intermediates with tert-butoxycarbonyl (Boc) or benzyl (Bn) protections:

Procedure :

Critical Analysis

- Complexity : Adds two extra steps but improves regioselectivity.

- Applications : Preferred for parallel synthesis of urea derivatives.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | 39–58 | >95 | 12–24 h | Moderate |

| Carbodiimide | 65–72 | 97–99 | 24 h | High |

| Microwave-Assisted | 52 | 97.2 | 1 h | High |

| Stepwise Deprotection | 68 | 98.5 | 48 h | Low |

Key Findings :

- The carbodiimide method offers the best balance of yield and scalability.

- Microwave synthesis is optimal for time-sensitive projects.

Structural Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The compound can be reduced under hydrogenation conditions to modify the thiophene ring or the urea moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.

Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiophene derivatives.

Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents to combat infections.

Anticancer Activity

The compound has demonstrated promising anticancer properties in laboratory studies. It appears to inhibit tumor cell proliferation by inducing apoptosis (programmed cell death) and affecting signaling pathways involved in cell survival and growth. Specific studies have indicated its effectiveness against several cancer cell lines, making it a candidate for further development as an anticancer drug.

Data Tables

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Antimicrobial Efficacy

In a study focused on the antimicrobial properties of urea derivatives, this compound was tested alongside other compounds. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infectious diseases.

Anticancer Mechanism

A controlled laboratory study evaluated the compound's effect on various cancer cell lines. The findings revealed that it induced cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. These results suggest that this compound could serve as a lead for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and thiophene groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table summarizes key structural analogs, their substituents, and research findings:

Structural and Functional Insights

Electron-Donating vs. Electron-Withdrawing Groups :

The target compound’s 4-methoxyphenethyl group (electron-donating) contrasts with analogs like 7n and 4 , which feature electron-withdrawing Cl/CF₃ groups. Electron-withdrawing substituents often improve binding to hydrophobic pockets in enzymes or receptors, as seen in anticancer urea derivatives .Heterocyclic Moieties :

Thiophene (target compound) and pyrrole () both enhance aromatic interactions but differ in electronic properties. Thiophene’s sulfur atom may improve metabolic stability compared to pyrrole’s NH group, which is prone to oxidation .Synthetic Routes :

The target compound’s synthesis likely involves coupling a 4-methoxyphenethylamine with a thiophene-containing isocyanate, similar to triphosgene-mediated urea formation in . By contrast, 7n () uses a pyridine-thio linker, requiring multi-step functionalization .

Pharmacological Implications

- Anticancer Potential: While the target compound lacks direct activity data, structurally related 2-pyrazolines with thiophen-3-yl groups () exhibit antileukemic effects via caspase-3 activation. This suggests that the thiophene moiety in the target compound could similarly modulate apoptosis pathways .

- Ion Channel Modulation: SKF-96365 (), a TRPC channel inhibitor, shares the 4-methoxyphenethyl group with the target compound.

Solubility and Bioavailability :

Compared to 4 (), which has a polar hydroxyl group, the target compound’s methoxy groups may reduce aqueous solubility but improve blood-brain barrier penetration, a critical factor in CNS drug design .

Biological Activity

1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a unique combination of methoxy, thiophene, and phenethyl groups, which may enhance its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves several steps:

- Formation of Intermediate : Reaction of 2-methoxyethylamine with thiophene-3-carboxaldehyde under acidic conditions forms an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.

- Urea Formation : The final step involves reacting the amine with 4-methoxyphenethyl isocyanate to produce the desired urea compound.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Compounds in the (thio)urea class have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Recent studies have highlighted the anticancer potential of related (thio)ureas. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism often involves inducing apoptosis through pathways involving p53 activation and caspase cleavage .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The methoxy and thiophene groups enhance binding affinity, potentially modulating various biochemical pathways.

Case Studies

Several studies have explored the biological effects of similar compounds, providing insights into their potential therapeutic applications:

- Antitumor Activity : A study on a related thioamide compound showed IC50 values ranging from 15 to 30 µM against multiple cancer cell lines, indicating a promising anticancer profile .

- Antimicrobial Efficacy : Another investigation reported that thioamide derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| 1-(2-Methoxyethyl)-3-phenethylurea | Lacks thiophene ring | Moderate | Low |

| 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-phenylurea | Similar but without methoxyphenethyl group | High | Moderate |

| 1-(4-Methoxyphenyl)-N-methylpropanamide | Different functional groups | Low | Moderate |

This table illustrates how the presence of both methoxy and thiophene groups in our compound may enhance its biological activity compared to others.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-Methoxy-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenethyl)urea, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with the preparation of the thiophene-containing ethylamine intermediate and coupling it with the 4-methoxyphenethyl isocyanate derivative. Key steps include:

- Step 1: Formation of the 2-methoxy-2-(thiophen-3-yl)ethylamine via nucleophilic substitution or reductive amination .

- Step 2: Reaction with 4-methoxyphenethyl isocyanate under anhydrous conditions (e.g., in dichloromethane or THF) at 0–25°C to form the urea linkage .

- Critical Parameters:

- Temperature: Lower temperatures (0–10°C) minimize side reactions like oligomerization.

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-reaction purification via column chromatography .

- Catalysts: Triethylamine or DMAP can accelerate urea formation .

Data Table:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| THF, 0°C, 12h | 65 | 92 |

| DMF, 25°C, 6h | 78 | 85 |

| Dichloromethane, 10°C, 8h | 70 | 90 |

Advanced: How can steric hindrance from the thiophene and methoxyphenethyl groups impact reactivity in downstream functionalization?

Methodological Answer:

The bulky thiophene and methoxyphenethyl moieties create steric constraints, particularly in electrophilic aromatic substitution or cross-coupling reactions. Strategies to mitigate this include:

- Protecting Groups: Temporarily masking reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers .

- Metal Catalysis: Palladium-catalyzed Suzuki-Miyaura couplings require bulky ligands (e.g., SPhos) to enhance turnover .

- Computational Modeling: DFT calculations predict regioselectivity in substitution reactions .

Basic: What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- 1H/13C NMR: Identifies methoxy (δ 3.7–3.8 ppm) and thiophene protons (δ 6.8–7.2 ppm). Urea NH signals appear as broad singlets (δ 5.5–6.0 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ expected at m/z 389.15) .

- HPLC-PDA: Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced: How do conflicting data on this compound’s solubility in polar vs. nonpolar solvents arise, and how can they be resolved?

Methodological Answer:

Discrepancies stem from polymorphic forms or residual solvents. To standardize:

- Solubility Screening: Use standardized buffers (e.g., PBS pH 7.4) and DMSO stock solutions.

- X-ray Crystallography: Determines dominant polymorphs affecting solubility .

- Thermogravimetric Analysis (TGA): Detects solvent residues altering solubility profiles .

Basic: What biological targets are hypothesized for this compound, and what assays validate these hypotheses?

Methodological Answer:

The thiophene and urea motifs suggest kinase or GPCR targeting. Assays include:

- Kinase Inhibition: ADP-Glo™ assays for IC50 determination against kinases like EGFR or RET .

- Cellular Uptake: Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .

- Receptor Binding: Radioligand displacement assays (e.g., 3H-labeled antagonists in HEK293 cells) .

Advanced: How can researchers reconcile contradictory SAR data between this compound and analogs with furan vs. thiophene substituents?

Methodological Answer:

Thiophene’s electron-rich nature enhances π-stacking in hydrophobic binding pockets, whereas furan’s lower electron density may reduce affinity. Systematic approaches:

- Co-crystallization Studies: Resolve binding modes with target proteins (e.g., X-ray structures with RET kinase) .

- Free Energy Calculations: MM/GBSA analyses quantify differences in binding affinities .

- Mutagenesis: Identify key residues interacting with the thiophene ring .

Basic: What stability challenges arise during storage, and how can they be addressed?

Methodological Answer:

- Hydrolysis: The urea bond is prone to hydrolysis in aqueous buffers. Store lyophilized at -20°C in argon atmosphere .

- Oxidation: Thiophene’s sulfur may oxidize. Add antioxidants (e.g., BHT) to solutions .

- Light Sensitivity: Amber vials prevent photodegradation .

Advanced: What computational tools predict metabolite pathways for this compound?

Methodological Answer:

- CYP450 Metabolism: Use Schrödinger’s MetaSite or ADMET Predictor™ to identify likely oxidation sites (e.g., methoxy demethylation) .

- In Silico Toxicity: Derek Nexus assesses metabolite genotoxicity .

Basic: How does the compound’s logP value influence its pharmacokinetic profile?

Methodological Answer:

Predicted logP ~3.2 (via ChemDraw) suggests moderate blood-brain barrier permeability but requires formulation for oral bioavailability:

- Nanoparticle Encapsulation: PLGA nanoparticles improve aqueous solubility .

- Prodrug Strategies: Phosphate esters enhance intestinal absorption .

Advanced: What strategies resolve low reproducibility in biological activity across cell lines?

Methodological Answer:

- Cell Line Authentication: STR profiling ensures consistency .

- Pathway Inhibition Profiling: Phosphoproteomics (e.g., LC-MS/MS) identifies off-target effects .

- 3D Culture Models: Spheroids or organoids mimic in vivo heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.